molecular formula C21H19F3N4O B2592230 (7-Methyl-4-((4-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1251569-16-0

(7-Methyl-4-((4-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2592230
M. Wt: 400.405
InChI Key: SBKDNHYUHUJWDU-UHFFFAOYSA-N
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Description

(7-Methyl-4-((4-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound with a complex structure. It belongs to the class of naphthyridine derivatives and contains both aromatic and heterocyclic moieties. The compound’s molecular formula is C₂₁H₁₈F₃N₄O.



Molecular Structure Analysis

The molecular structure of this compound consists of a naphthyridine core with additional substituents. The arrangement of atoms, bond angles, and stereochemistry play a crucial role in its properties and interactions.



Chemical Reactions Analysis

Understanding the reactivity of this compound is essential. Investigating its behavior under various conditions, such as acidic or basic environments, can provide insights into potential reactions and transformations.



Physical And Chemical Properties Analysis

Physicochemical properties, such as solubility, melting point, and stability, are critical for practical applications. Experimental data from relevant studies would provide valuable information.


Scientific Research Applications

Scientific Research Applications Insight

Given the absence of direct research findings on the specified compound, we can infer potential research applications based on the nature of the compound and the research conducted on structurally or functionally related compounds. For instance, compounds with similar structures, including various aromatic amines and naphthyridines, have been studied for their pharmacological effects, roles in disease pathophysiology, and as potential therapeutic agents.

  • Pharmacological Research : Compounds featuring complex aromatic and heterocyclic structures, similar to the specified compound, are often explored for their pharmacological properties, including kinase inhibition, receptor activity modulation, and as potential candidates for cancer therapy due to their ability to interact with biological molecules at the molecular level (Christopher et al., 2010).

  • Toxicological and Safety Assessments : The structural features indicating the presence of a trifluoromethyl group and a pyrrolidinyl moiety suggest the compound might be metabolically active or have specific toxicological profiles that necessitate detailed safety assessments. Studies on similar compounds have focused on their metabolism, potential toxicity, and safety profiles in both preclinical and clinical settings (Aleryani et al., 2005).

  • Material Science Applications : While the direct application in material science was not highlighted in the search results, the compound's structural complexity and functional groups hint at potential utility in developing novel materials or coatings with specific chemical or physical properties.

Safety And Hazards

Safety considerations include toxicity, flammability, and environmental impact. Relevant studies should assess potential risks associated with handling, storage, and disposal.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate potential biological targets and evaluate pharmacological effects.

  • Structure-Activity Relationships : Explore modifications to enhance efficacy or reduce toxicity.

  • Formulation : Develop delivery systems or formulations for practical use.


properties

IUPAC Name

[7-methyl-4-[4-(trifluoromethyl)anilino]-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O/c1-13-4-9-16-18(27-15-7-5-14(6-8-15)21(22,23)24)17(12-25-19(16)26-13)20(29)28-10-2-3-11-28/h4-9,12H,2-3,10-11H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKDNHYUHUJWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(F)(F)F)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methyl-4-((4-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

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